1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one
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Overview
Description
1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one, also known as Flibanserin, is a synthetic compound that has been extensively researched for its potential use as a treatment for hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent lack of sexual desire that causes significant distress or interpersonal difficulty. Flibanserin is a non-hormonal medication that works by targeting neurotransmitters in the brain to increase sexual desire.
Mechanism of Action
1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one works by targeting neurotransmitters in the brain, specifically serotonin, dopamine, and norepinephrine. By increasing levels of these neurotransmitters and decreasing levels of serotonin, this compound is able to increase sexual desire in women.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. In addition to its effects on neurotransmitters, this compound has been shown to decrease levels of cortisol, a stress hormone, and increase levels of oxytocin, a hormone associated with social bonding and sexual arousal.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that this compound is a highly specific compound that may not be suitable for all research applications.
Future Directions
Future research on 1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one may focus on its potential use in treating other conditions, such as depression or anxiety. Additionally, further studies may explore the long-term effects of this compound use and its potential for abuse or dependence. Finally, research may also investigate the potential use of this compound in men with hypoactive sexual desire disorder.
Synthesis Methods
The synthesis of 1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one involves the condensation of 3-fluorobenzylamine with 1-benzylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then oxidized to form the final product, this compound.
Scientific Research Applications
1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one has been extensively studied in preclinical and clinical trials for its potential use as a treatment for HSDD in women. In clinical trials, this compound has been shown to significantly increase the number of satisfying sexual events per month and improve sexual desire compared to placebo.
properties
IUPAC Name |
1-benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-17-8-4-7-16(11-17)12-20-9-10-21(18(22)14-20)13-15-5-2-1-3-6-15/h1-8,11H,9-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBKTSIQDFBJBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1CC2=CC(=CC=C2)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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